molecular formula C6H11NO2 B13814336 (R)-1-Amino-2,2-dimethylcyclopropanecarboxylic acid

(R)-1-Amino-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B13814336
M. Wt: 129.16 g/mol
InChI Key: CUDYUNNRMLWYTR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Amino-2,2-dimethylcyclopropanecarboxylic acid is a chiral amino acid derivative characterized by a cyclopropane ring substituted with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Amino-2,2-dimethylcyclopropanecarboxylic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions, utilizing diazo compounds or ylides under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology:

Medicine:

    Antiviral Agents:

Industry:

Mechanism of Action

The mechanism of action of ®-1-Amino-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, in antiviral applications, it may inhibit viral proteases, thereby preventing viral replication .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(1R)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-5(2)3-6(5,7)4(8)9/h3,7H2,1-2H3,(H,8,9)/t6-/m0/s1

InChI Key

CUDYUNNRMLWYTR-LURJTMIESA-N

Isomeric SMILES

CC1(C[C@@]1(C(=O)O)N)C

Canonical SMILES

CC1(CC1(C(=O)O)N)C

Origin of Product

United States

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